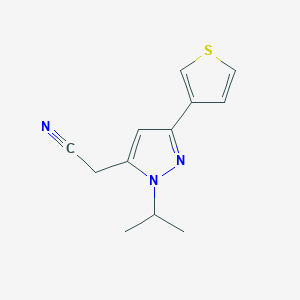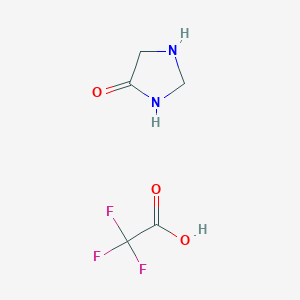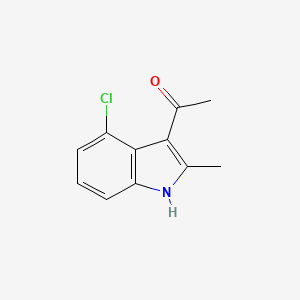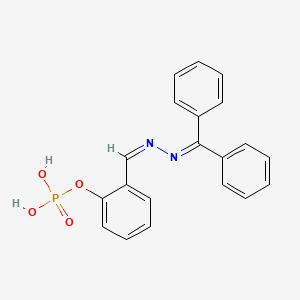
(E)-3-(3-cyanophenyl)acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-cyanophenyl)acryloyl chloride is an organic compound characterized by the presence of a cyanophenyl group attached to an acryloyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-cyanophenyl)acryloyl chloride typically involves the reaction of (E)-3-(3-cyanophenyl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(E)-3-(3-cyanophenyl)acrylic acid+SOCl2→(E)-3-(3-cyanophenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions
(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions.
科学的研究の応用
(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
類似化合物との比較
Similar Compounds
(E)-3-(4-cyanophenyl)acryloyl chloride: Similar structure but with the cyano group in the para position.
(E)-3-(3-nitrophenyl)acryloyl chloride: Contains a nitro group instead of a cyano group.
(E)-3-(3-methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of a cyano group.
Uniqueness
(E)-3-(3-cyanophenyl)acryloyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties to the molecule. This influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
(E)-3-(3-cyanophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+ |
InChIキー |
KBFVBVGXHBHPOT-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)






